molecular formula C11H11F6NO B11735273 (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11735273
M. Wt: 287.20 g/mol
InChI Key: SRNJFOQCBWKILA-VIFPVBQESA-N
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Description

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is a compound characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, with two trifluoromethyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . These halides can undergo coupling and annulation reactions to construct the desired trifluoromethyl-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the propanol backbone, combined with the trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H11F6NO

Molecular Weight

287.20 g/mol

IUPAC Name

(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-6(9(18)3-4-19)5-8(7)11(15,16)17/h1-2,5,9,19H,3-4,18H2/t9-/m0/s1

InChI Key

SRNJFOQCBWKILA-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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